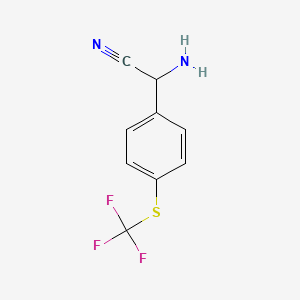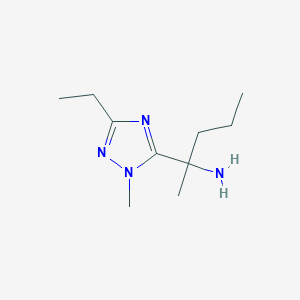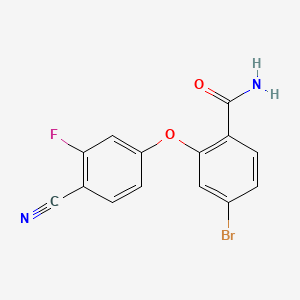
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide is a chemical compound with the molecular formula C14H8BrFN2O2 and a molecular weight of 335.1. This compound is known for its selective and potent inhibition of cyclin-dependent kinase 7 (CDK7)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the industrial synthesis of similar compounds due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various palladium catalysts for coupling reactions . The conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl intermediates .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It serves as a selective and potent inhibitor of CDK7, making it useful in studying cell cycle regulation.
Medicine: Its inhibition of CDK7 has potential therapeutic applications in cancer treatment.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide involves its inhibition of CDK7. CDK7 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK7, preventing its interaction with other proteins and substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
4-Bromo-2-fluorobenzamide: Used as a reagent in the synthesis of anti-obesity agents and cyclin-dependent kinase inhibitors.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Known for its use in synthesizing tricyclic dihydroquinazolinones.
Uniqueness
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide is unique due to its specific inhibition of CDK7, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H8BrFN2O2 |
|---|---|
Molekulargewicht |
335.13 g/mol |
IUPAC-Name |
4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide |
InChI |
InChI=1S/C14H8BrFN2O2/c15-9-2-4-11(14(18)19)13(5-9)20-10-3-1-8(7-17)12(16)6-10/h1-6H,(H2,18,19) |
InChI-Schlüssel |
WCOWOJATOMAVQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)C(=O)N)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


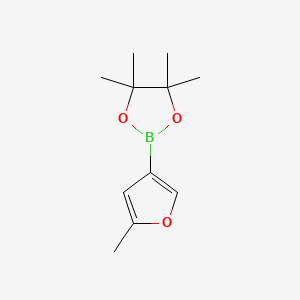
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)
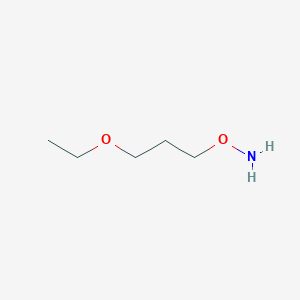

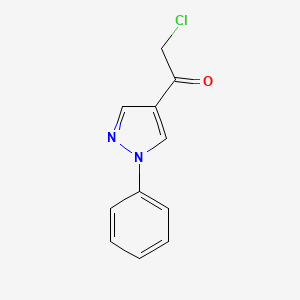
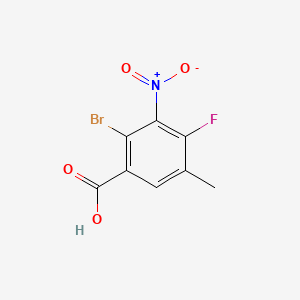
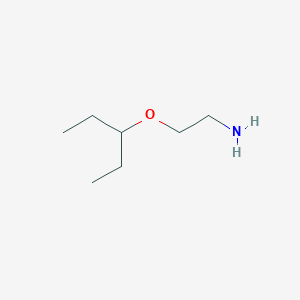
![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
